N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide
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Overview
Description
N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group attached to the nitrogen atom of the imidazole ring and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the condensation of 2-(1H-imidazole-2-carbonyl)benzoic acid with n-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-butyl-imidazole
- 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole
- 4-Methyl-1H-imidazole-2-carboxaldehyde
Uniqueness
N-Butyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the butyl group and the benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
62366-81-8 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-butyl-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C15H17N3O2/c1-2-3-8-18-15(20)12-7-5-4-6-11(12)13(19)14-16-9-10-17-14/h4-7,9-10H,2-3,8H2,1H3,(H,16,17)(H,18,20) |
InChI Key |
WQXOSOLTBMSHIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2 |
Origin of Product |
United States |
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